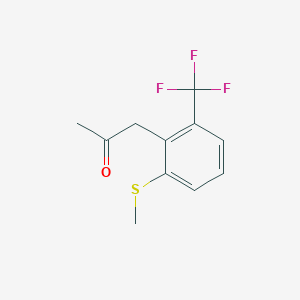

1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one

Description

1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a phenyl ring substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position, attached to a propan-2-one backbone.

Properties

Molecular Formula |

C11H11F3OS |

|---|---|

Molecular Weight |

248.27 g/mol |

IUPAC Name |

1-[2-methylsulfanyl-6-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H11F3OS/c1-7(15)6-8-9(11(12,13)14)4-3-5-10(8)16-2/h3-5H,6H2,1-2H3 |

InChI Key |

VRLJSFADVYWKIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC=C1SC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone under visible light irradiation . This process forms electron donor-acceptor complexes, which undergo single electron transfer reactions to achieve the desired substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification and isolation processes are crucial to obtain high-purity 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one has been investigated for its potential antimicrobial and anticancer properties. Its unique structural features allow it to interact with various molecular targets, potentially modulating enzyme activity or receptor functions. The trifluoromethyl group may enhance lipophilicity, aiding in cellular penetration and interaction with intracellular targets.

Selective Binding

Studies on the interactions of this compound with biological targets have shown that its unique structure allows for selective binding to enzymes or receptors. This selectivity is influenced by the positioning of the trifluoromethyl and methylthio groups, which may enhance binding affinity and specificity compared to other compounds.

Potential Applications

This compound has several applications:

- Medicinal chemistry

- Agrochemicals

Reactions

This compound can undergo several types of reactions:

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Varies |

| Reduction | Sodium borohydride, lithium aluminum hydride | Varies |

| Substitution | Sodium methoxide, potassium tert-butoxide | Basic conditions |

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Functional Groups

Compound A : 1-(2-(Difluoromethoxy)-6-(trifluoromethyl)phenyl)propan-2-one

- Structure : Differs from the target compound by replacing the methylthio (-SCH₃) group with a difluoromethoxy (-OCF₂H) group at the 2-position.

- Molecular Formula : C₁₁H₉F₅O₂ (Molar Mass: 268.18 g/mol) .

- Higher molar mass due to additional fluorine atoms.

Compound B : 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Features a trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring, lacking the methylthio substituent.

- Synthetic Relevance : Used as an intermediate in fenfluramine production via reductive amination .

- Key Differences :

- Substituent position (3-CF₃ vs. 2-SCH₃/6-CF₃) affects steric and electronic profiles. The 3-substituted derivative is more linear, favoring pharmaceutical synthesis.

- Absence of sulfur reduces lipophilicity compared to the target compound.

Physicochemical and Functional Comparison

Biological Activity

1-(2-(Methylthio)-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group and a methylthio group, which enhance its lipophilicity and reactivity, allowing it to interact with various biological targets.

- Molecular Formula : C11H11F3OS

- Molecular Weight : 248.27 g/mol

- CAS Number : 1806454-00-1

The unique structural characteristics of this compound contribute to its potential as an antimicrobial and anticancer agent. The trifluoromethyl group is known to increase the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets .

Research indicates that this compound may exert its biological effects through:

- Enzyme Modulation : The compound can selectively bind to enzymes, potentially inhibiting or activating specific biochemical pathways.

- Receptor Interaction : Its structure allows for effective binding to various receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Studies have shown that this compound exhibits notable antimicrobial activity. Its unique structure allows it to interact with bacterial membranes and inhibit growth. The exact mechanism involves disruption of membrane integrity and interference with essential cellular processes.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including:

- MCF-7 Breast Cancer Cells : The compound showed IC50 values indicating potent inhibition of cell proliferation.

- Mechanism : It appears to destabilize microtubules, similar to other known anticancer agents, leading to cell cycle arrest and apoptosis .

Study 1: Antiproliferative Effects in MCF-7 Cells

In a recent study, the effects of this compound on MCF-7 cells were evaluated. The results indicated a significant reduction in cell viability with an IC50 value comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| CA-4 (control) | MCF-7 | 3.9 |

The study highlighted the potential of this compound as a lead for further development in cancer therapy .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against several bacterial strains. The results demonstrated effective inhibition, suggesting its potential use as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

These findings underscore the versatility of this compound in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.